molecular formula C11H9ClN2O3 B5505045 (5E)-5-(5-chloro-2-methoxybenzylidene)imidazolidine-2,4-dione

(5E)-5-(5-chloro-2-methoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B5505045
M. Wt: 252.65 g/mol
InChI Key: SBSCZJBUBPTRGF-VMPITWQZSA-N
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Description

(5E)-5-(5-chloro-2-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a benzylidene group and a chloro substituent on the aromatic ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(5-chloro-2-methoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 5-chloro-2-methoxybenzaldehyde with imidazolidine-2,4-dione under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid, and the reaction is usually carried out in a suitable solvent such as ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(5-chloro-2-methoxybenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazolidine ring or the benzylidene group.

    Substitution: The chloro substituent on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated imidazolidine or benzylidene groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigating its biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Exploring its potential as a therapeutic agent for treating various diseases.

    Industry: Utilizing its chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(5-chloro-2-methoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The presence of the benzylidene group and the chloro substituent can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by:

    Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Interacting with receptors: Modulating the activity of receptors involved in cellular signaling pathways.

    Disrupting cellular processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

(5E)-5-(5-chloro-2-methoxybenzylidene)imidazolidine-2,4-dione can be compared with other similar compounds, such as:

    (5E)-5-(4-chlorobenzylidene)imidazolidine-2,4-dione: Lacks the methoxy group, which may affect its chemical properties and biological activities.

    (5E)-5-(5-bromo-2-methoxybenzylidene)imidazolidine-2,4-dione: Contains a bromo substituent instead of a chloro substituent, which can influence its reactivity and interactions with molecular targets.

    (5E)-5-(5-chloro-2-hydroxybenzylidene)imidazolidine-2,4-dione: Has a hydroxy group instead of a methoxy group, potentially altering its solubility and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-9-3-2-7(12)4-6(9)5-8-10(15)14-11(16)13-8/h2-5H,1H3,(H2,13,14,15,16)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSCZJBUBPTRGF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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